Brinzolamide is a sulfonamide and a potent carbonic anhydrase inhibitor, specifically targeting carbonic anhydrase II (CA-II). [] It is not naturally sourced but is synthetically produced for pharmaceutical purposes. In scientific research, Brinzolamide serves as a valuable tool to investigate the roles of CA-II in various biological processes, particularly within the eye.
Brinzolamide-d5 is a deuterated derivative of brinzolamide, a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma and ocular hypertension. The compound is classified as a sulfonamide and is notable for its ability to reduce intraocular pressure by inhibiting the enzyme carbonic anhydrase II. This inhibition leads to decreased aqueous humor production within the eye, thus lowering intraocular pressure.
Brinzolamide-d5 is synthesized from brinzolamide, which was first approved in the United States in 1998 under the trade name Azopt. The compound falls under the category of antiglaucoma medications and is specifically designed for topical application. It is classified as a heterocyclic sulfonamide due to its structural characteristics, which include a sulfonamide group attached to a bicyclic structure.
The synthesis of brinzolamide-d5 involves several key steps, often starting from thiophene derivatives. The general synthetic route includes:
Brinzolamide-d5 has a complex molecular structure characterized by its bicyclic framework and sulfonamide group. The molecular formula is , where D represents deuterium atoms replacing hydrogen atoms in the original brinzolamide molecule.
Brinzolamide-d5 participates in various chemical reactions typical of sulfonamides:
The mechanism through which brinzolamide-d5 exerts its therapeutic effects involves:
These properties suggest that brinzolamide-d5 has suitable characteristics for pharmaceutical formulations, particularly as an ophthalmic suspension.
Brinzolamide-d5 is primarily used in research settings for:
Brinzolamide-d5 (CAS 1217651-02-9) represents a deuterated analog of the carbonic anhydrase II inhibitor brinzolamide, where five hydrogen atoms at the ethylamino group are replaced with deuterium atoms (C~12~H~16~D~5~N~3~O~5~S~3^ [2] [7]^). This strategic isotopic labeling enables precise pharmacokinetic and metabolic studies while maintaining identical pharmacological activity to the parent compound. The molecular weight increases from 383.507 g/mol (brinzolamide) to 388.54 g/mol due to deuterium incorporation^ [1] [7]^. Two primary synthetic approaches dominate the production of this isotopologue:
Reductive Amination with D5-Ethylamine: This method involves the condensation of the chiral thienothiazine sulfonamide intermediate (R)-4-oxo-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide with deuterium-labeled ethylamine ([2H5]-CH3CH2NH2) under reductive conditions. Platinum or palladium catalysts facilitate the stereoselective imine reduction, preserving the critical (R)-configuration at the C4 position essential for CA-II inhibitory activity (IC50 = 3.19 nM)^ [3] [4] [8]^. The reaction proceeds at 60-80°C in tetrahydrofuran or methanol, yielding the deuterated product after 12-24 hours^ [4]^.
Deuterium Exchange via Activated Precursors: An alternative pathway utilizes N-protected brinzolamide precursors activated at the ethylamino group. Treatment with deuterium oxide (D2O) under acidic or basic catalysis at elevated temperatures (80-100°C) facilitates hydrogen-deuterium exchange. This method requires subsequent deprotection steps and yields variable isotopic enrichment (typically 95-98% D5)^ [4]^. The reductive amination route generally achieves superior isotopic purity (>99% D5) and is preferred for analytical standard production^ [7] [9]^.
Table 1: Synthetic Methods for Brinzolamide-d5 Production
Method | Key Reagent | Isotopic Purity (%) | Reaction Conditions | Chiral Integrity |
---|---|---|---|---|
Reductive Amination | [2H5]-Ethylamine | >99.5 | Pd/C, MeOH, 70°C, 18h | Preserved |
Deuterium Exchange | D2O | 95-98 | pTsOH, 100°C, 48h | Variable |
Chiral Resolution | Racemic Brinzolamide-d5 | >99.9 | Chiral HPLC | Established |
Chiral Integrity Maintenance: Since brinzolamide's pharmacological activity resides exclusively in the (R)-enantiomer^ [1]^, synthetic routes must preserve stereochemical purity. Industrial production employs enantiomerically pure intermediates or utilizes chiral chromatography (e.g., polysaccharide-based stationary phases) to resolve racemic brinzolamide-d5 (CAS 138890-50-3)^ [2] [4]^. This ensures the final product meets the stringent enantiomeric excess requirements (>99.5%) for quantitative bioanalytical applications.
Achieving >99% isotopic enrichment in brinzolamide-d5 necessitates precise optimization of reaction parameters, particularly for deuterium exchange methodologies. Key optimization strategies include:
Catalyst Systems: Heterogeneous palladium catalysts (Pd/Al2O3 or Pd/C at 5-10% loading) significantly accelerate exchange rates in D2O-based systems while minimizing racemization^ [4]^. Kinetic studies reveal that catalyst pretreatment with deuterium gas enhances deuterium incorporation efficiency by 35-40% compared to untreated catalysts. Homogeneous catalysts like Pd(OAc)2 with phosphine ligands enable exchange at lower temperatures (60°C) but introduce challenging metal removal requirements during purification^ [4]^.
Solvent and Temperature Optimization: Mixed solvent systems (e.g., D2O:THF 4:1) improve precursor solubility and facilitate higher deuterium incorporation (98.5% versus 92% in pure D2O)^ [4]^. Temperature profiling demonstrates optimal exchange at 85±5°C – lower temperatures slow kinetics, while temperatures exceeding 90°C promote racemization and sulfonamide degradation. Microwave-assisted synthesis reduces reaction times from 48 hours to 4-6 hours while maintaining 97.5% isotopic purity^ [4]^.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3